![molecular formula C20H18BrN3O2 B2410911 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 923098-82-2](/img/structure/B2410911.png)
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide” is a chemical compound with the molecular formula C20H18BrN3O2 and a molecular weight of 412.287. It is related to a class of compounds known as pyrazolines , which are heterocyclic chemical compounds with a nitrogen-based hetero-aromatic ring structure . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of related compounds often involves reactions of dibromo compounds with diboronic esters via Suzuki cross-coupling reactions . For example, a new copolymer was synthesized via reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with a thiophene-based diboronic ester .Aplicaciones Científicas De Investigación
Antimicrobial Evaluation and Hemolytic Activity
- A study by Gul et al. (2017) examined 2,5-Disubstituted 1,3,4-oxadiazole compounds, closely related to the query compound, for antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species and demonstrated less toxicity, which may make them candidates for further biological screening except for certain compounds with higher cytotoxicity (Gul et al., 2017).
Synthesis and Applications in Oil Improvement
- Research by Nessim (2017) involved synthesizing Pyridazinone derivatives, including one similar to the query compound, for base oil improvement. These compounds were tested as antioxidants for local base oil and as corrosion inhibitors for carbon steel in acid medium. The study highlighted their efficiency and potential applications in the field of oil improvement (Nessim, 2017).
Antifungal Agents
- Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents against Candida and Aspergillus species. One of these derivatives showed broad antifungal activity against various fungi species and demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Potential Pesticides
- A study by Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, structurally similar to the query compound, as potential pesticides. The research provided detailed powder diffraction data of these compounds, indicating their potential application in the field of pest control (Olszewska et al., 2008).
Anticonvulsant and Antidepressant Activity
- Xie et al. (2013) synthesized and evaluated the antidepressant and anticonvulsant activities of 2-(6-bromo-2,3-dioxoindolin)-N-substituted Phenylacetamide derivatives. The study found several compounds showing significant antidepressant and anticonvulsant activities, indicating potential therapeutic applications (Xie et al., 2013).
Mecanismo De Acción
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Related compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may interfere with the life cycle of these parasites or inhibit key enzymes in their metabolic pathways.
Result of Action
Related compounds have been shown to have potent antileishmanial and antimalarial activities , suggesting that they may inhibit the growth of these parasites or kill them outright.
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2/c1-13-3-8-17(14(2)11-13)22-19(25)12-24-20(26)10-9-18(23-24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANTYVSJJHQDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2410832.png)
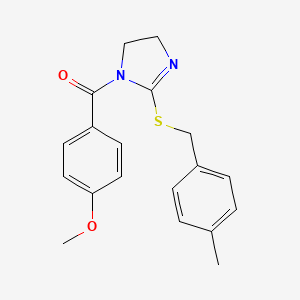
![N-(3-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410836.png)
![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)
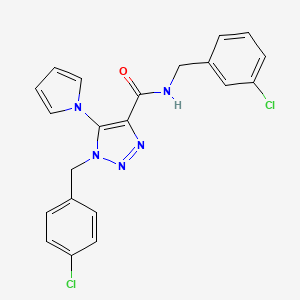

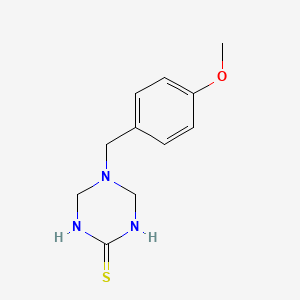

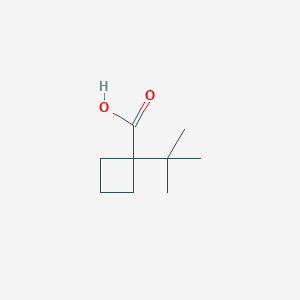

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
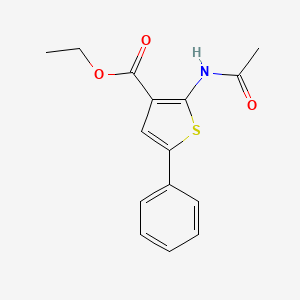
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)